molecular formula C9H20O4 B15225137 1,1-Diethoxy-2-(2-methoxyethoxy)ethane CAS No. 62005-54-3

1,1-Diethoxy-2-(2-methoxyethoxy)ethane

Cat. No.: B15225137
CAS No.: 62005-54-3
M. Wt: 192.25 g/mol
InChI Key: GEUZCLYZVBWYRQ-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-(2-methoxyethoxy)ethane is an organic compound with the molecular formula C9H20O4. It is a colorless, transparent liquid that is used in various chemical reactions and industrial applications. This compound is known for its solubility in water and organic solvents, making it a versatile reagent in synthetic chemistry.

Preparation Methods

1,1-Diethoxy-2-(2-methoxyethoxy)ethane can be synthesized through several methods. One common approach involves the reaction of ethanol with acetaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the final product. Industrial production methods often involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1,1-Diethoxy-2-(2-methoxyethoxy)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles like halides or amines.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form ethanol and acetaldehyde.

Scientific Research Applications

1,1-Diethoxy-2-(2-methoxyethoxy)ethane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of acetals and ketals.

    Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.

    Industry: It is employed in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane involves its ability to act as a protecting group for carbonyl compounds. By forming acetals or ketals, it stabilizes reactive intermediates and prevents unwanted side reactions. This compound can also participate in nucleophilic addition and substitution reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions .

Comparison with Similar Compounds

1,1-Diethoxy-2-(2-methoxyethoxy)ethane can be compared with similar compounds such as:

This compound stands out due to its unique combination of ethoxy and methoxyethoxy groups, which confer distinct reactivity and solubility properties.

Properties

CAS No.

62005-54-3

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

1,1-diethoxy-2-(2-methoxyethoxy)ethane

InChI

InChI=1S/C9H20O4/c1-4-12-9(13-5-2)8-11-7-6-10-3/h9H,4-8H2,1-3H3

InChI Key

GEUZCLYZVBWYRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(COCCOC)OCC

Origin of Product

United States

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